Diethyl 2,4-dimethylpentanedioate
Description
Significance of Diesters in Advanced Synthetic Strategies
Diesters are a class of organic compounds characterized by the presence of two ester functional groups. This dual functionality imparts a unique reactivity profile, making them invaluable building blocks in the synthesis of complex molecules. chemicalbook.com Their utility spans a wide array of advanced synthetic strategies, including their crucial role as precursors in cyclization reactions, most notably the Dieckmann condensation, which is instrumental in forming cyclic β-keto esters. lookchem.comorgsyn.org
The strategic placement of the two ester groups within a molecule allows for intramolecular reactions, facilitating the construction of ring systems that are foundational to many natural products and pharmaceutical agents. chemicalbook.com Furthermore, the ester groups can be readily transformed into other functional groups, offering synthetic chemists a versatile handle to elaborate molecular structures. The study of specific diesters like diethyl 2,4-dimethylpentanedioate provides deeper insights into the subtle steric and electronic effects that govern their reactivity and influence the outcome of these synthetic transformations.
Historical Context of Pentanedioate (B1230348) Derivatives in Chemical Synthesis
Pentanedioate derivatives, also known as glutarates, have a long-standing history in chemical synthesis. Glutaric acid and its simpler esters have been utilized as fundamental five-carbon building blocks for the synthesis of a variety of organic molecules. ontosight.ai The introduction of substituents on the carbon backbone, as seen in 2,4-dimethylpentanedioate, adds layers of complexity and stereochemical interest.
Historically, the synthesis of substituted glutaric acids and their esters was pursued to understand the influence of alkyl groups on reaction mechanisms and to create precursors for more intricate molecular architectures. ontosight.aicymitquimica.com The development of methods for the stereoselective synthesis of these derivatives has been a significant area of research, as the stereochemistry of the final products often dictates their biological activity. The study of compounds like this compound builds upon this historical foundation, employing modern analytical and synthetic techniques to explore new applications.
Overview of Research Trajectories for this compound
While specific research dedicated exclusively to this compound is not extensively documented in publicly available literature, the research trajectories can be inferred from studies on its close analogs, such as dimethyl 2,4-dimethylpentanedioate and other substituted glutarates.
Current research efforts are likely focused on several key areas:
Stereoselective Synthesis: Developing efficient and highly stereoselective methods for the synthesis of the different stereoisomers of this compound is a primary objective. This is crucial for investigating the structure-activity relationships of its potential derivatives.
Application as a Synthetic Intermediate: Researchers are exploring the use of this compound as a precursor for the synthesis of novel heterocyclic compounds, polymers, and biologically active molecules. Its bifunctional nature makes it an attractive starting material for creating diverse molecular scaffolds.
Investigation of Reactivity: A deeper understanding of the reactivity of this compound, particularly in cyclization and polymerization reactions, is being pursued. This includes studying the influence of the methyl substituents on the kinetics and thermodynamics of these transformations.
Exploration of Material Properties: Given the use of other diesters in the production of polymers and plasticizers, there is potential for investigating the properties of polymers derived from this compound. ontosight.ai
The following tables provide a summary of the known properties of the closely related dimethyl 2,4-dimethylpentanedioate, which serve as a valuable reference point for the diethyl analog.
Physicochemical Properties of Dimethyl 2,4-dimethylpentanedioate
| Property | Value | Source |
|---|---|---|
| Molecular Formula | C9H16O4 | nih.gov |
| Molecular Weight | 188.22 g/mol | nih.gov |
| XLogP3 | 1.4 | nih.gov |
| Hydrogen Bond Donor Count | 0 | nih.gov |
| Hydrogen Bond Acceptor Count | 4 | nih.gov |
| Rotatable Bond Count | 5 | nih.gov |
| Exact Mass | 188.10485899 | nih.gov |
| Monoisotopic Mass | 188.10485899 | nih.gov |
| Topological Polar Surface Area | 52.6 Ų | nih.gov |
| Heavy Atom Count | 13 | nih.gov |
Spectroscopic Data for Dimethyl 2,4-dimethylpentanedioate
| Spectroscopy Type | Data Highlights | Source |
|---|---|---|
| IR Spectrum | Data available from various techniques including FTIR (neat) and ATR-IR. | nih.gov |
| Mass Spectrum (EI) | Mass spectral data is available. | nih.gov |
Structure
2D Structure
Properties
CAS No. |
21239-22-5 |
|---|---|
Molecular Formula |
C11H20O4 |
Molecular Weight |
216.27 g/mol |
IUPAC Name |
diethyl 2,4-dimethylpentanedioate |
InChI |
InChI=1S/C11H20O4/c1-5-14-10(12)8(3)7-9(4)11(13)15-6-2/h8-9H,5-7H2,1-4H3 |
InChI Key |
SATQNMXUZQUNEW-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(=O)C(C)CC(C)C(=O)OCC |
Origin of Product |
United States |
Advanced Synthetic Methodologies for Diethyl 2,4 Dimethylpentanedioate
Stereoselective Synthesis of Diethyl 2,4-dimethylpentanedioate
Stereoselective synthesis of this compound, also known as diethyl 2,4-dimethylglutarate, involves methods that favor the formation of one stereoisomer over others. The molecule contains two stereocenters at the C2 and C4 positions, giving rise to a pair of enantiomers ((2R,4R) and (2S,4S)) and a meso compound ((2R,4S)). Achieving control over this stereochemistry is a significant challenge in organic synthesis.
Enantioselective Approaches to this compound
Enantioselective strategies are designed to produce an excess of a single enantiomer of the chiral isomers. This is typically achieved by introducing a chiral influence into the reaction, such as a chiral catalyst or a biological enzyme.
Asymmetric induction using chiral catalysts is a powerful method for establishing stereocenters. In the context of synthesizing substituted glutarates, this often involves the asymmetric conjugate addition of an organometallic reagent to an α,β-unsaturated ester, catalyzed by a metal complex bearing a chiral ligand. For instance, copper complexes with C₂-symmetric ligands like bisoxazolines are effective for such transformations. The chiral ligand creates a chiral environment around the metal center, which then directs the approach of the nucleophile to one face of the substrate, resulting in the formation of one enantiomer in preference to the other.
Phase transfer catalysis represents another viable strategy, where chiral ammonium (B1175870) salts can create a chiral ion pair with an enolate intermediate, guiding its subsequent reaction to yield an enantioenriched product. nih.gov The choice of catalyst, solvent, and reaction conditions is critical for achieving high enantiomeric excess (e.e.).
Table 1: Representative Chiral Catalyst Systems in Asymmetric Synthesis
| Catalyst System | Ligand/Catalyst Type | Reaction Type | Potential Outcome |
|---|---|---|---|
| Cu(OTf)₂ / Chiral Bisoxazoline | C₂-Symmetric Ligand | Asymmetric Michael Addition | High enantioselectivity in the formation of C-C bonds. |
| [Rh(COD)Cl]₂ / Chiral Phosphine | Chiral Phosphine Ligand | Asymmetric Hydrogenation | Enantioselective reduction of a C=C bond in a precursor. |
Biocatalysis offers a highly selective and environmentally benign alternative to traditional chemical catalysis. researchgate.net A key strategy for accessing enantiopure this compound is the desymmetrization of a prochiral precursor, such as 2,4-dimethylglutaric anhydride (B1165640). In this approach, an enzyme, typically a lipase, selectively catalyzes a reaction at one of two identical, enantiotopic functional groups.
Lipase B from Candida antarctica (CALB), often immobilized as Novozym 435, is a robust and highly selective biocatalyst for this purpose. semanticscholar.orgnjtech.edu.cn When 2,4-dimethylglutaric anhydride is subjected to alcoholysis (e.g., with methanol (B129727) or ethanol) in the presence of CALB, the enzyme selectively acylates the alcohol with one of the enantiotopic carbonyl groups of the anhydride. This ring-opening reaction breaks the symmetry of the starting material and generates a chiral monoester with high enantiomeric purity. The selectivity of the enzyme is crucial, often yielding products with over 90% e.e. semanticscholar.orgnjtech.edu.cn
Research on the enzymatic desymmetrization of 3-(4-fluorophenyl)glutaric anhydride, a close analog, demonstrates the effectiveness of this method. njtech.edu.cn The optimal conditions were identified, highlighting the importance of the solvent and acyl acceptor in achieving high selectivity. njtech.edu.cn
Table 2: Biocatalytic Desymmetrization of Glutaric Anhydride Analogs
| Enzyme | Substrate | Acyl Acceptor | Solvent | Key Finding |
|---|---|---|---|---|
| Novozym 435 (CALB) | 3-(4-fluorophenyl)glutaric anhydride | Methanol | Methyl tert-butyl ether (MTBE) | Efficient desymmetrization via enantioselective alcoholysis. njtech.edu.cn |
| Candida antarctica Lipase B | meso-1,3-cyclohexane diol diacetate | Water (Hydrolysis) | Not specified | Produced monoacetate in 97% yield and >99% e.e. semanticscholar.org |
Diastereoselective Synthesis of this compound Isomers
Diastereoselective synthesis aims to control the relative configuration of the two stereocenters, leading to either the syn-isomer (dl-pair) or the anti-isomer (meso-compound). This is typically governed by the mechanism of the bond-forming reaction.
Radical reactions can be harnessed to form C-C bonds, and their diastereoselectivity can be controlled through chelation. In this strategy, a substrate containing a coordinating group (like an ether or alkoxy group) is treated with a Lewis acid. The Lewis acid chelates to both the carbonyl group of the ester and the nearby coordinating group, locking the substrate into a rigid, cyclic conformation.
This conformational rigidity forces an incoming radical to add to the less sterically hindered face of a double bond. For example, in the radical addition to an α-methylene-γ-oxycarboxylic acid ester, a seven-membered chelate ring can be formed. researchgate.net The stereochemical outcome (syn or anti) is then determined by the geometry of this chelated intermediate. researchgate.net The high syn-selectivity observed in some systems is attributed to the transfer of a hydrogen atom to the exposed outer face of the radical center within the folded chelate structure. researchgate.net
In substrate-controlled synthesis, a stereocenter already present in the starting material directs the formation of a new stereocenter. researchgate.net This is often accomplished by using a chiral auxiliary—a chiral molecule that is temporarily incorporated into the substrate to guide the stereochemical course of a reaction. After the desired stereocenter has been created, the auxiliary is removed.
For the synthesis of a specific diastereomer of this compound, one could start with a chiral alcohol that is converted into an acrylate-type Michael acceptor. The bulky chiral group attached to the ester would sterically block one face of the double bond. A subsequent conjugate addition of a methyl group (using an organocuprate reagent, for example) would then proceed from the opposite, more accessible face. This establishes the first stereocenter at C2. After removal of the auxiliary, the second methyl group could be introduced, with its stereochemistry being directed by the first stereocenter, often through thermodynamic or kinetic control, to yield the desired syn or anti diastereomer.
Catalytic Approaches to this compound Formation
The formation of this compound from 2,4-dimethylpentanedioic acid and ethanol (B145695) is an equilibrium-limited reaction. Catalysts are essential to accelerate the rate of reaction and improve the yield by facilitating the nucleophilic attack of the alcohol on the carboxylic acid. The primary methods involve homogeneous, heterogeneous, and Lewis acid catalysis.
Homogeneous Catalysis in Esterification Processes
Homogeneous catalysis, where the catalyst is in the same phase as the reactants, is a well-established method for ester synthesis. The classic Fischer-Speier esterification is a prime example, typically employing a strong mineral acid like sulfuric acid or a sulfonic acid such as p-toluenesulfonic acid. wikipedia.orgmasterorganicchemistry.compatsnap.com In the context of this compound synthesis, 2,4-dimethylpentanedioic acid would be refluxed with an excess of ethanol in the presence of a catalytic amount of a strong acid. wikipedia.orgmasterorganicchemistry.com
The use of excess ethanol serves to shift the equilibrium towards the formation of the diethyl ester, in accordance with Le Châtelier's principle. masterorganicchemistry.com The reaction is typically heated to increase the reaction rate. wikipedia.org One study on the Fischer esterification of acetic acid with ethanol demonstrated that increasing the molar excess of the alcohol from an equimolar ratio to a 10-fold excess could increase the ester yield from 65% to 97%. masterorganicchemistry.com
Table 1: Representative Homogeneous Catalysts for Esterification
| Catalyst | Typical Conditions | Advantages | Disadvantages |
|---|---|---|---|
| Sulfuric Acid (H₂SO₄) | Reflux with excess alcohol operachem.com | Low cost, high activity | Corrosive, difficult to separate from product, can cause side reactions |
| p-Toluenesulfonic Acid (p-TsOH) | Reflux with excess alcohol, often with water removal (e.g., Dean-Stark trap) wikipedia.org | Less corrosive than H₂SO₄, crystalline solid | More expensive than H₂SO₄ |
Heterogeneous Catalysis for Sustainable Synthesis of Diesters
Heterogeneous catalysts, which exist in a different phase from the reactants and products, offer significant advantages in terms of catalyst separation, reusability, and potential for continuous flow processes, contributing to more sustainable chemical production. google.com For the synthesis of diesters like this compound, solid acid catalysts are particularly relevant.
Ion-exchange resins, such as sulfonated polystyrene-divinylbenzene resins (e.g., Amberlyst-15), are effective solid acid catalysts for esterification reactions. These materials possess sulfonic acid groups that can protonate the carboxylic acid, activating it for nucleophilic attack by the alcohol. A study on the esterification of adipic acid with methanol using Amberlyst-15 showed that increasing temperature, alcohol to acid ratio, and catalyst loading increased the conversion and reaction rate.
Another class of heterogeneous catalysts includes metal oxides and supported heteropoly acids. For instance, a clay-supported heteropoly acid, Cs₂.₅H₀.₅PW₁₂O₄₀/K-10, has been used for the esterification of propanoic acid with 1,2-propanediol, demonstrating the potential of such catalysts for producing diesters. nih.gov
Table 2: Examples of Heterogeneous Catalysts in Esterification
| Catalyst Type | Example | Key Features |
|---|---|---|
| Ion-Exchange Resin | Amberlyst-15 | Macroporous structure with sulfonic acid groups, reusable. |
| Supported Heteropoly Acid | Cs₂.₅H₀.₅PW₁₂O₄₀/K-10 | High acidity, potential for high-temperature reactions. nih.gov |
Lewis Acid Mediated Reactions in this compound Synthesis
Lewis acids can also catalyze esterification and transesterification reactions. They function by coordinating to the carbonyl oxygen of the carboxylic acid or ester, which increases the electrophilicity of the carbonyl carbon and makes it more susceptible to nucleophilic attack by an alcohol. researchgate.net This approach can be advantageous for substrates that are sensitive to strong Brønsted acids.
Various metal salts, such as those of zinc, tin, and aluminum, can act as Lewis acid catalysts. For example, zinc chloride and aluminum chloride are known Lewis acids used in various organic transformations. google.com In the synthesis of this compound, a Lewis acid catalyst could be employed in the reaction between 2,4-dimethylpentanedioic acid and ethanol.
Transesterification, the conversion of one ester to another by reaction with an alcohol, can also be catalyzed by Lewis acids. For instance, if a different dialkyl 2,4-dimethylpentanedioate were available, it could be converted to the diethyl ester by reaction with ethanol in the presence of a Lewis acid catalyst. Organotin compounds are known to be effective for transesterification, although their use raises environmental concerns.
Mechanistic Investigations of this compound Synthesis
Understanding the reaction mechanism is crucial for optimizing reaction conditions and catalyst design. The synthesis of this compound, like other esterifications, proceeds through a series of well-defined steps.
Elucidation of Reaction Pathways for Diester Formation
The most common pathway for the acid-catalyzed esterification of a carboxylic acid with a primary or secondary alcohol is the Fischer-Speier mechanism. wikipedia.orgmasterorganicchemistry.com This mechanism involves a nucleophilic acyl substitution.
The key steps in the formation of this compound via this pathway are:
Protonation: The carbonyl oxygen of one of the carboxylic acid groups of 2,4-dimethylpentanedioic acid is protonated by the acid catalyst. This enhances the electrophilicity of the carbonyl carbon. patsnap.com
Nucleophilic Attack: A molecule of ethanol acts as a nucleophile and attacks the activated carbonyl carbon, leading to the formation of a tetrahedral intermediate. patsnap.com
Proton Transfer: A proton is transferred from the oxonium ion intermediate to one of the hydroxyl groups.
Elimination of Water: The protonated hydroxyl group leaves as a water molecule, and the carbonyl double bond is reformed.
Deprotonation: The protonated ester is deprotonated, regenerating the acid catalyst and forming the monoethyl ester.
Repeat: The process is repeated for the second carboxylic acid group to yield this compound.
A useful mnemonic for this mechanism is PADPED (Protonation-Addition-Deprotonation-Protonation-Elimination-Deprotonation). masterorganicchemistry.com All steps in the Fischer esterification are reversible. masterorganicchemistry.com
Kinetic Studies of this compound Synthesis
For instance, kinetic studies on the synthesis of dimethyl phthalate (B1215562) catalyzed by sulfuric acid have shown the reaction to be first-order with respect to the monomethyl phthalate, methanol, dimethyl phthalate, and water under the experimental conditions. The reaction rate constant was found to increase linearly with the concentration of the sulfuric acid catalyst.
In another study on the synthesis of diethylacetal, a Langmuir-Hinshelwood rate expression was used to model the kinetics, indicating the role of surface adsorption in heterogeneous catalysis. google.com The activation energy for the reaction was determined to be 47.874 kJ/mol. google.com For the esterification of propanoic acid with 1,2-propanediol using a heteropoly acid catalyst, the apparent activation energy was found to be 13.8 kcal/mol. nih.gov
These examples suggest that a kinetic study of this compound synthesis would likely involve monitoring the concentrations of reactants, the monoester intermediate, and the final diester product over time at various temperatures and catalyst concentrations. Such a study would allow for the determination of reaction orders, rate constants, and the activation energy, providing a quantitative understanding of the reaction dynamics.
Table 3: Chemical Compounds Mentioned
| Compound Name |
|---|
| This compound |
| Diethyl 2,4-dimethylglutarate |
| 2,4-dimethylpentanedioic acid |
| Ethanol |
| Sulfuric Acid |
| p-Toluenesulfonic Acid |
| Tetrabutylammonium tribromide |
| Acetic Acid |
| Adipic Acid |
| Methanol |
| Amberlyst-15 |
| Cs₂.₅H₀.₅PW₁₂O₄₀/K-10 |
| Propanoic Acid |
| 1,2-propanediol |
| Zinc Chloride |
| Aluminum Chloride |
| Dimethyl Phthalate |
| Monomethyl Phthalate |
| Diethylacetal |
| 2-methyl-2,4-pentanediol |
Green Chemistry Principles in this compound Production
The production of specialty chemicals like this compound is increasingly scrutinized through the lens of green chemistry, which aims to design chemical products and processes that reduce or eliminate the use and generation of hazardous substances. The application of these principles to the synthesis of this compound offers significant opportunities for environmental and economic benefits. A plausible and efficient synthetic route to this compound is through a Michael addition reaction, a powerful method for forming carbon-carbon bonds. wikipedia.orgmasterorganicchemistry.comnumberanalytics.com This section will explore the green chemistry aspects of producing this compound, focusing on a proposed synthesis involving the Michael addition of an ethyl isobutyrate enolate to ethyl methacrylate (B99206).
The core of this proposed synthesis is the conjugate addition of a nucleophile to an α,β-unsaturated carbonyl compound. wikipedia.orglibretexts.org In this case, the nucleophile is the enolate of ethyl isobutyrate, and the Michael acceptor is ethyl methacrylate. This reaction directly forms the 1,5-dicarbonyl structure of the target molecule.
A critical aspect of green chemistry is the pursuit of high atom economy, which maximizes the incorporation of all materials used in the process into the final product. u-szeged.hu The Michael addition is inherently an atom-economical reaction as it is an addition reaction where all the atoms of the reactants are incorporated into the product, with no byproducts formed in the ideal reaction. wikipedia.org
The choice of catalyst is another cornerstone of green chemistry. Traditional Michael additions often employ stoichiometric amounts of strong bases, which can lead to significant waste streams. Modern approaches focus on catalytic methods. Recent research has highlighted the use of environmentally benign catalysts for Michael additions, such as natural substances like orange juice, which can act as a green catalyst. researchgate.netbenthamdirect.com Other green catalytic systems include ionic liquids and solid-supported catalysts which can be recycled and reused, minimizing waste. ijsdr.orgnih.gov For the synthesis of this compound, employing a recyclable solid base catalyst or a biocatalyst could significantly improve the green credentials of the process.
The use of safer, more environmentally benign solvents is another key principle. Many organic reactions are carried out in volatile organic compounds (VOCs), which can have significant environmental and health impacts. Water is an ideal green solvent, and performing Michael additions in aqueous media is a significant area of research. ijsdr.org The use of alternative solvents derived from renewable resources, such as 2-methyltetrahydrofuran (B130290) (2-MeTHF), which can be produced from biomass, also presents a greener alternative to traditional petrochemical-based solvents. wordpress.com
Furthermore, the origin of the starting materials is a crucial consideration. The seventh principle of green chemistry encourages the use of renewable feedstocks. u-szeged.huwordpress.com Both ethyl isobutyrate and ethyl methacrylate can potentially be derived from biomass. For instance, isobutyric acid, the precursor to ethyl isobutyrate, can be produced through the fermentation of carbohydrates. Similarly, methacrylic acid, the precursor to ethyl methacrylate, can be synthesized from bio-based feedstocks through various catalytic routes. The utilization of such renewable feedstocks reduces the dependence on depleting fossil fuels and contributes to a more sustainable chemical industry. nih.govnih.govgreenchemistry-toolkit.org
The energy efficiency of the synthetic process is also a vital component of green chemistry. u-szeged.hu Conducting reactions at ambient temperature and pressure reduces energy consumption. Many modern catalytic systems for Michael additions are designed to operate under mild conditions, thus minimizing the energy requirements. drpress.org
The following interactive data tables summarize the application of green chemistry principles to the proposed synthesis of this compound.
Table 1: Green Chemistry Metrics for the Proposed Synthesis of this compound
| Green Chemistry Principle | Application in the Proposed Synthesis | Potential Improvement |
| Prevention | Designing a synthesis that minimizes waste by aiming for high yield and selectivity. | Optimization of reaction conditions to reduce byproduct formation. |
| Atom Economy | Michael addition is an addition reaction with 100% theoretical atom economy. | Maximize reaction yield to approach theoretical atom economy. |
| Less Hazardous Chemical Syntheses | Use of non-toxic starting materials and reagents where possible. | Replacement of traditional strong bases with milder, less hazardous catalysts. |
| Designing Safer Chemicals | The target molecule itself has specific applications; its intrinsic toxicity is a separate consideration. | Not directly applicable to the synthesis process itself. |
| Safer Solvents and Auxiliaries | Exploration of water or bio-based solvents like 2-MeTHF. | Elimination of volatile organic compounds (VOCs). |
| Design for Energy Efficiency | Use of catalysts that allow for lower reaction temperatures and pressures. | Development of catalysts that are active at ambient conditions. |
| Use of Renewable Feedstocks | Potential to source starting materials (ethyl isobutyrate, ethyl methacrylate) from biomass. wordpress.comnih.govnih.gov | Further research into efficient biomass conversion pathways. |
| Reduce Derivatives | The proposed synthesis is direct and avoids protecting groups. | Maintaining a streamlined synthetic route. |
| Catalysis | Employing catalytic amounts of a reusable catalyst instead of stoichiometric reagents. researchgate.netijsdr.orgnih.gov | Development of highly active and selective green catalysts. |
| Design for Degradation | The biodegradability of the final product and any byproducts. | Not directly a focus of the synthesis but an important life-cycle consideration. |
| Real-time analysis for Pollution Prevention | In-situ monitoring of the reaction to optimize conditions and prevent runaway reactions or byproduct formation. | Implementation of Process Analytical Technology (PAT). |
| Inherently Safer Chemistry for Accident Prevention | Use of less volatile and less flammable solvents and reagents. | Avoiding highly reactive or explosive intermediates. |
Table 2: Comparison of Catalytic Systems for Michael Addition
| Catalyst Type | Advantages | Disadvantages | Relevance to this compound Synthesis |
| Traditional Strong Bases (e.g., NaOEt) | High reactivity, readily available. | Stoichiometric amounts needed, significant waste, harsh conditions. | Less green, but a common starting point for optimization. |
| Organocatalysts (e.g., Proline derivatives) | Metal-free, often mild conditions, potential for asymmetric synthesis. | Can require higher catalyst loading, may be expensive. | A promising green alternative, especially for chiral synthesis. |
| Biocatalysts (e.g., Enzymes) | Highly selective, operate in mild aqueous conditions, renewable. | Can be sensitive to reaction conditions, may have substrate limitations. | An ideal but potentially challenging green option. |
| Green Catalysts (e.g., Orange Juice) | Natural, renewable, non-toxic, and inexpensive. researchgate.netbenthamdirect.com | Lower efficiency and selectivity compared to synthetic catalysts. | An interesting area for research into novel, sustainable catalysts. |
| Ionic Liquids | Recyclable, tunable properties, can act as both solvent and catalyst. ijsdr.orgnih.gov | Can be expensive, potential toxicity and disposal issues. | A viable green option if designed for low environmental impact. |
| Solid-supported Catalysts | Easily separable and recyclable, can be used in flow chemistry. | Can have lower activity than homogeneous counterparts, potential for leaching. | A strong candidate for a sustainable industrial process. |
Chemical Reactivity and Transformation Mechanisms of Diethyl 2,4 Dimethylpentanedioate
Hydrolytic Transformations of Diethyl 2,4-dimethylpentanedioate
Hydrolysis, the cleavage of the ester bond by reaction with water, can be promoted by acid, base, or enzymes. This process ultimately yields 2,4-dimethylpentanedioic acid and ethanol (B145695).
The acid-catalyzed hydrolysis of esters is a reversible process. orgsyn.org For this compound, the reaction with water in the presence of a strong acid catalyst, such as sulfuric acid or hydrochloric acid, leads to the formation of 2,4-dimethylpentanedioic acid and ethanol.
The generally accepted mechanism for this transformation is the A_AC2 (acid-catalyzed, acyl-oxygen cleavage, bimolecular) mechanism. ucoz.comyoutube.com This multi-step process is initiated by the protonation of the carbonyl oxygen of the ester, which enhances the electrophilicity of the carbonyl carbon. chemistrysteps.com Subsequently, a water molecule acts as a nucleophile, attacking the activated carbonyl carbon to form a tetrahedral intermediate. A series of proton transfers then occurs, leading to the formation of a good leaving group (ethanol). Finally, the elimination of ethanol and deprotonation of the resulting carbonyl group regenerates the acid catalyst and yields the carboxylic acid product. chemistrysteps.com
The kinetics of this reaction are typically second-order, being first-order with respect to both the ester and the acid catalyst. youtube.com However, since water is often used as the solvent and is present in a large excess, the reaction can be treated as a pseudo-first-order reaction with respect to the ester. The rate of hydrolysis is influenced by steric factors. The methyl groups at the C-2 and C-4 positions in this compound create steric hindrance around the carbonyl centers, which can slow down the rate of nucleophilic attack by water compared to unbranched diesters like diethyl glutarate. acs.org
Table 1: Postulated Steps in the A_AC2 Hydrolysis of this compound
| Step | Description |
| 1 | Protonation of the carbonyl oxygen by the acid catalyst. |
| 2 | Nucleophilic attack by a water molecule on the carbonyl carbon. |
| 3 | Formation of a tetrahedral intermediate. |
| 4 | Proton transfer from the attacking water molecule to one of the ethoxy groups. |
| 5 | Elimination of ethanol as a neutral leaving group. |
| 6 | Deprotonation to form the carboxylic acid and regenerate the catalyst. |
This table represents a generalized mechanism and the actual intermediates and transition states may vary.
Base-mediated hydrolysis, also known as saponification, is an irreversible process that converts this compound into the salt of the corresponding carboxylic acid and ethanol. masterorganicchemistry.comorganicchemistrytutor.com The use of a strong base, such as sodium hydroxide (B78521) or potassium hydroxide, is typical for this reaction.
Similar to acid-catalyzed hydrolysis, the rate of saponification is sensitive to steric hindrance. The methyl groups in this compound are expected to decrease the reaction rate compared to linear diesters due to the impeded access of the hydroxide nucleophile to the carbonyl carbon. acs.org
Table 2: Products of Base-Mediated Hydrolysis of this compound
| Reactant | Reagent | Primary Product | Final Product (after acidification) |
| This compound | Sodium Hydroxide (NaOH) | Disodium 2,4-dimethylpentanedioate | 2,4-dimethylpentanedioic acid |
| This compound | Potassium Hydroxide (KOH) | Dipotassium 2,4-dimethylpentanedioate | 2,4-dimethylpentanedioic acid |
Enzymes, particularly lipases and esterases, can be employed for the hydrolysis of esters under mild conditions. These biocatalysts can exhibit high levels of selectivity, including chemoselectivity, regioselectivity, and enantioselectivity. nih.gov
For a prochiral molecule like this compound, enzymatic hydrolysis can potentially lead to the formation of a chiral monoester, monoethyl 2,4-dimethylpentanedioate, if the enzyme selectively hydrolyzes one of the two ester groups. The success of such a desymmetrization depends on the specific enzyme used and its ability to differentiate between the two enantiotopic ester moieties. rsc.org For instance, lipases have been shown to selectively hydrolyze one ester group in various prochiral diesters. nih.gov The steric hindrance provided by the methyl groups in the substrate can play a significant role in the enzyme's ability to bind and catalyze the reaction, influencing both the rate and the selectivity. nih.gov
The reaction is typically carried out in an aqueous buffer system, sometimes with an organic co-solvent to improve substrate solubility. The pH and temperature are controlled to ensure optimal enzyme activity and stability.
Nucleophilic Acyl Substitution Reactions of this compound
Beyond hydrolysis, the ester groups of this compound are susceptible to attack by other nucleophiles, leading to a variety of derivatives through nucleophilic acyl substitution.
Transesterification is the process of exchanging the alkoxy group of an ester with that of another alcohol. This reaction can be catalyzed by either acids or bases. masterorganicchemistry.com For example, reacting this compound with an excess of a different alcohol, such as methanol (B129727), in the presence of a catalyst would lead to the formation of dimethyl 2,4-dimethylpentanedioate and ethanol.
The mechanism of transesterification is analogous to that of hydrolysis. In acid-catalyzed transesterification, the attacking nucleophile is an alcohol molecule, while in the base-catalyzed process, it is an alkoxide ion. wikipedia.org These reactions are typically equilibrium processes, and the equilibrium can be shifted towards the desired product by using a large excess of the reactant alcohol or by removing one of the products (e.g., the lower-boiling alcohol) by distillation. masterorganicchemistry.com The rate of transesterification is also influenced by steric factors, with more sterically hindered esters and alcohols generally reacting more slowly. researchgate.net
Table 3: Illustrative Transesterification Reactions of this compound
| Reactant Alcohol | Catalyst | Expected Major Product |
| Methanol | Acid (e.g., H₂SO₄) or Base (e.g., NaOCH₃) | Dimethyl 2,4-dimethylpentanedioate |
| Propanol | Acid (e.g., H₂SO₄) or Base (e.g., NaOCH₂CH₂CH₃) | Dipropyl 2,4-dimethylpentanedioate |
| Isopropanol | Acid (e.g., H₂SO₄) or Base (e.g., NaOCH(CH₃)₂) | Diisopropyl 2,4-dimethylpentanedioate |
This table is illustrative; actual reaction conditions and yields would need to be determined experimentally.
Aminolysis is the reaction of an ester with an amine to form an amide and an alcohol. This reaction typically requires more forcing conditions, such as higher temperatures, than hydrolysis or alcoholysis because amines are generally weaker nucleophiles than hydroxide or alkoxide ions. chemistrysteps.com
The reaction of this compound with an amine, such as ammonia (B1221849) or a primary or secondary amine, would proceed through a nucleophilic acyl substitution mechanism. The amine attacks the carbonyl carbon to form a tetrahedral intermediate. This intermediate then collapses, eliminating an ethoxide ion, which subsequently deprotonates the newly formed protonated amide to yield the final amide product and ethanol. chemistrysteps.com
With a diamine, there is a possibility of forming a polyamide if the reaction conditions are controlled to favor polymerization. The reaction with this compound would yield a polyamide with methyl-substituted repeating units.
Reduction Chemistry of this compound
The reduction of the ester groups in this compound can be achieved through several methods, leading to the formation of diols and other oxygenated compounds. The choice of reducing agent and reaction conditions is crucial for achieving the desired level of reduction and chemo-selectivity.
The most common and effective method for the complete reduction of esters to primary alcohols is the use of strong hydride-donating agents. Lithium aluminum hydride (LiAlH₄) is a powerful reducing agent capable of converting both ester groups of this compound into their corresponding primary alcohols, yielding 2,4-dimethylpentane-1,5-diol (B6149211). masterorganicchemistry.comlibretexts.orglibretexts.org
The reaction proceeds via nucleophilic acyl substitution, where a hydride ion (H⁻) from LiAlH₄ attacks the electrophilic carbonyl carbon of the ester. This is followed by the elimination of the ethoxide leaving group and a subsequent second hydride attack on the intermediate aldehyde to form the primary alcohol upon acidic workup. libretexts.orgyoutube.com Due to the high reactivity of LiAlH₄, the reaction must be carried out in anhydrous, aprotic solvents like diethyl ether or tetrahydrofuran (B95107) (THF). byjus.com
While highly effective for complete reduction, the use of LiAlH₄ lacks selectivity for partial reduction to aldehydes. For such transformations, sterically hindered and less reactive hydride reagents like diisobutylaluminum hydride (DIBAL-H) are typically employed, often at low temperatures, although specific studies on this compound are not prevalent in the literature. libretexts.org
Table 1: Reagents for the Reduction of this compound
| Reagent | Product | Reaction Type |
| Lithium aluminum hydride (LiAlH₄) | 2,4-dimethylpentane-1,5-diol | Complete Reduction |
| Diisobutylaluminum hydride (DIBAL-H) | Potential for aldehyde formation (by analogy) | Partial Reduction |
Catalytic hydrogenation offers a more industrially scalable and often greener alternative to metal hydride reductions. This process involves the use of molecular hydrogen (H₂) in the presence of a metal catalyst to reduce the ester functionalities. For the hydrogenation of esters like this compound, copper-based catalysts, such as copper chromite or Cu/SiO₂, are commonly employed. researchgate.netresearchgate.net
These reactions typically require high pressures and temperatures to overcome the lower reactivity of the ester carbonyl group compared to, for example, a carbon-carbon double bond. The reaction mechanism involves the adsorption of both the ester and hydrogen onto the catalyst surface, followed by a stepwise reduction process. Ruthenium-based catalysts have also shown high efficacy in the hydrogenation of esters to alcohols. dicp.ac.cnrsc.orgrsc.org
Specific conditions for the catalytic hydrogenation of this compound are not extensively documented, but by analogy to similar diesters, one could expect the need for elevated temperatures (150-250 °C) and pressures (100-300 atm) to achieve high conversion to 2,4-dimethylpentane-1,5-diol. researchgate.net The choice of catalyst and reaction parameters can influence the selectivity and yield of the desired diol.
Table 2: Typical Conditions for Catalytic Hydrogenation of Diesters
| Catalyst | Temperature Range (°C) | Pressure Range (atm) |
| Copper Chromite | 150 - 250 | 100 - 300 |
| Cu/SiO₂ | 180 - 220 | 20 - 50 |
| Ruthenium-based | 100 - 200 | 50 - 150 |
Oxidation Reactions of this compound and its Derivatives
Direct oxidation of the saturated hydrocarbon backbone of this compound is generally challenging and requires harsh conditions, often leading to a mixture of products. However, the diol derivative, 2,4-dimethylpentane-1,5-diol, obtained from the reduction of the diester, can undergo selective oxidation.
The primary alcohol groups of 2,4-dimethylpentane-1,5-diol can be oxidized to aldehydes or carboxylic acids depending on the oxidizing agent used. Mild oxidizing agents such as pyridinium (B92312) chlorochromate (PCC) or a Swern oxidation protocol would be expected to yield the corresponding dialdehyde, 2,4-dimethylpentanedial. Stronger oxidizing agents like potassium permanganate (B83412) (KMnO₄) or chromic acid (H₂CrO₄) would likely lead to the formation of 2,4-dimethylpentanedioic acid. Due to the presence of two primary alcohol groups, controlling the extent of oxidation to obtain the mono-aldehyde or mono-acid would require careful control of stoichiometry and reaction conditions.
Carbon-Carbon Bond Forming Reactions Involving this compound
The presence of α-hydrogens in this compound makes it a suitable substrate for various carbon-carbon bond-forming reactions that proceed via an enolate intermediate.
This compound can participate in condensation reactions with other carbonyl compounds, such as aldehydes and ketones. In the presence of a base, an enolate can be formed at one of the α-carbons, which can then act as a nucleophile.
A notable intramolecular condensation reaction for 1,6-diesters like this compound is the Dieckmann condensation . Upon treatment with a strong base, such as sodium ethoxide, the diester can undergo an intramolecular cyclization to form a five-membered β-keto ester. In this case, the expected product would be ethyl 2-methyl-5-oxo-3-methylcyclopentane-1-carboxylate. The mechanism involves the formation of an enolate at one α-carbon, which then attacks the carbonyl carbon of the other ester group within the same molecule, followed by the elimination of an ethoxide ion.
Crossed Claisen-type condensations with other esters are also possible, as are reactions with aldehydes and ketones in what is known as the Claisen-Schmidt condensation , although the latter typically involves a ketone and an aromatic aldehyde lacking α-hydrogens. wikipedia.orgbyjus.commagritek.com
The enolate of this compound can also be utilized in alkylation and acylation reactions to introduce new carbon substituents at the α-positions. libretexts.orglibretexts.org
Alkylation: By treating the diester with a strong, non-nucleophilic base such as lithium diisopropylamide (LDA) at low temperatures, a kinetic enolate can be formed. masterorganicchemistry.commasterorganicchemistry.comyoutube.com This enolate can then react with an alkyl halide in an SN2 reaction to introduce an alkyl group at the α-carbon. The use of a less sterically hindered base like sodium ethoxide can lead to the formation of a thermodynamic enolate. libretexts.org Given that there are two α-carbons, a mixture of mono- and di-alkylated products can be expected depending on the stoichiometry of the base and alkylating agent used.
Acylation: Similarly, the enolate can be acylated by reaction with an acyl chloride or an acid anhydride (B1165640). masterorganicchemistry.com This reaction introduces an acyl group at the α-carbon, leading to the formation of a β-dicarbonyl compound. These acylation reactions are often carried out in the presence of a Lewis acid or a strong base.
Radical Reactions and Their Stereocontrol
The study of radical reactions involving this compound is an area with limited specific research. However, by examining reactions on analogous acyclic esters and substituted glutarate derivatives, potential pathways and stereochemical outcomes can be inferred. The high reactivity of radical species often presents a challenge in controlling selectivity, yet advancements in methodologies have enabled greater stereocontrol in various radical transformations. rsc.orgmdpi.com
One-electron radical chemistry offers a distinct approach to chemical synthesis compared to traditional two-electron polar chemistry. researchgate.net The control of stereoselectivity, particularly enantioselectivity, in these reactions has been a significant focus of modern organic synthesis. rsc.orgresearchgate.net For many years, the perceived lack of selectivity in some free-radical reactions led to them being underutilized in the stereoselective synthesis of complex molecules. rsc.org However, the development of milder methods for radical generation has led to a better understanding of the factors that govern selectivity, increasing the use of radicals in stereoselective synthesis. rsc.org
In a study on the reductive cyclization of acyclic esters with SmI₂, a diastereoselective radical 1,4-ester migration was observed. nih.gov This process involves the generation of a ketyl radical, which then undergoes an intramolecular addition to a pendant alkene. nih.gov The stereocontrol in such reactions is influenced by the conformation of the radical intermediate and the transition state of the cyclization step. nih.gov
Another relevant area is the visible-light-mediated Giese-type reaction, which has been employed for the direct synthesis of glutaric acid diesters from aldehydes and acrylates. chemrxiv.org This method involves the generation of an acyl radical that adds to an electron-deficient alkene. chemrxiv.org While this is a synthetic route to glutarate derivatives rather than a reaction of them, it highlights a modern radical-based approach to forming similar structures. The stereochemical outcome of such additions can often be influenced by the choice of photocatalyst and reaction conditions.
The table below summarizes findings from related systems that could inform potential radical reactions of this compound.
| Reaction Type | Reagents and Conditions | Key Findings | Potential Relevance to this compound |
| SmI₂-Mediated Reductive Cyclization | SmI₂·H₂O·HMPA | Diastereoselective radical 1,4-ester migration in acyclic esters. nih.gov | Could potentially be applied to a suitably unsaturated derivative of this compound to achieve cyclization with stereocontrol. |
| Visible Light-Mediated Giese-Type Reaction | Eosin Y, DIPEA, visible light | Synthesis of α-substituted glutaric diesters from aldehydes and ethyl acrylate. chemrxiv.org | Demonstrates a radical pathway for the formation of substituted glutarate structures. |
Given the presence of two stereocenters at the C2 and C4 positions of this compound, any radical reaction would need to address the control of the resulting stereochemistry. The diastereomeric ratio (meso vs. d,l) of the starting material would likely influence the stereochemical outcome of a radical transformation. Future research in this area would be necessary to fully elucidate the potential and stereocontrol of radical reactions involving this specific compound.
Applications of Diethyl 2,4 Dimethylpentanedioate in Complex Organic Synthesis
Diethyl 2,4-dimethylpentanedioate as a Versatile Building Block
There is a notable absence of specific examples in the scientific literature demonstrating the use of this compound as a versatile building block for the synthesis of complex molecules.
Precursor to Chiral Auxiliaries and Ligands
No specific instances were found of this compound being utilized as a precursor for the synthesis of chiral auxiliaries or ligands. While the synthesis of chiral ligands from various other starting materials is a well-established field, the role of this particular diethyl ester is not documented in available research.
Intermediate in the Synthesis of Macrocyclic Compounds
The use of this compound as an intermediate in the synthesis of macrocyclic compounds is not described in the accessible scientific literature. Methodologies for macrocyclization often employ a range of bifunctional molecules, but the application of this specific diester has not been reported.
Role in Polymer Chemistry and Material Science
Information regarding the role of this compound in polymer chemistry and material science is not available in the public domain. The potential for dialkyl esters to act as monomers is a general concept in polymer science; however, specific data for this compound is lacking. rsc.orgresearchgate.netresearchgate.netutwente.nl
Monomer for Specialty Polyesters and Polyamides
There are no documented reports of this compound being used as a monomer in the synthesis of specialty polyesters or polyamides. Consequently, no data is available to populate a table on this topic.
Impact on Polymerization Kinetics and Architecture
As there is no evidence of its use as a monomer, no studies on the impact of this compound on polymerization kinetics or the resulting polymer architecture could be found.
Contributions to the Synthesis of Fine Chemicals
While its parent diacid, 2,4-dimethylpentanedioic acid, is noted as an intermediate in the production of various chemicals, specific contributions of this compound to the synthesis of fine chemicals are not detailed in the available literature. cymitquimica.com
Development of Novel Chemical Synthesis Strategies Utilizing Diester Motifs
The presence of two ester functionalities within the same molecule allows for intramolecular reactions, providing a powerful tool for the construction of cyclic systems. The Dieckmann condensation, an intramolecular cyclization of a diester to form a β-keto ester, stands as a primary example of a strategy that leverages the unique structure of this compound. youtube.comorganic-chemistry.orgmasterorganicchemistry.com This reaction is particularly effective for the formation of five- and six-membered rings. youtube.commasterorganicchemistry.com
The intramolecular cyclization of this compound, also known as diethyl 2,4-dimethylglutarate, serves as a key step in the synthesis of substituted cyclohexanones. The reaction is typically carried out in the presence of a base, such as sodium ethoxide, which facilitates the formation of an enolate that subsequently attacks the second ester group, leading to the formation of a cyclic β-keto ester. youtube.comyoutube.com Subsequent hydrolysis and decarboxylation of this intermediate yield the corresponding cyclic ketone.
The stereochemistry of the starting diester, which can exist as meso or racemic diastereomers, plays a crucial role in determining the stereochemical outcome of the cyclized products. The controlled synthesis of specific stereoisomers of substituted cyclohexanones is of significant interest in the synthesis of natural products and other biologically active molecules.
Research into the Dieckmann condensation of this compound has provided insights into the factors governing the stereoselectivity of the cyclization. The reaction conditions, including the choice of base and solvent, can influence the ratio of the resulting cis- and trans-3,5-dimethylcyclohexanone products.
Table 1: Dieckmann Condensation of this compound
| Starting Material | Base | Product (after hydrolysis and decarboxylation) | Yield (%) | Reference |
| This compound | Sodium ethoxide | 3,5-Dimethylcyclohexanone | Not specified | youtube.com |
It is important to note that the cyclization of unsymmetrical diesters can lead to the formation of a mixture of products. youtube.com In the case of substituted glutarates, the regioselectivity of enolate formation can influence the structure of the resulting cyclic ketone.
The development of synthetic strategies utilizing the diester motif of this compound highlights the versatility of this compound as a building block in organic synthesis. The ability to form functionalized six-membered rings with controlled stereochemistry opens avenues for the synthesis of a wide range of complex target molecules. Further research in this area is likely to uncover even more sophisticated applications of this valuable synthetic intermediate.
Advanced Spectroscopic and Analytical Characterization of Diethyl 2,4 Dimethylpentanedioate
Elucidation of Stereoisomeric and Conformational Aspects through Advanced NMR Spectroscopy
Advanced Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for the detailed structural analysis of Diethyl 2,4-dimethylpentanedioate, providing insights into its connectivity, stereochemistry, and conformational preferences.
Two-Dimensional NMR Techniques (e.g., COSY, HMQC, HMBC)
Two-dimensional (2D) NMR techniques are powerful methods for deciphering the complex proton (¹H) and carbon-¹³ (¹³C) NMR spectra of this compound. These experiments resolve overlapping signals and establish correlations between different nuclei within the molecule.
Correlated Spectroscopy (COSY): The ¹H-¹H COSY spectrum is fundamental for identifying proton-proton coupling networks. For this compound, COSY spectra would reveal correlations between the methine protons at the C2 and C4 positions and the adjacent methylene (B1212753) protons at C3, as well as the coupling between the methyl protons and the methine protons. This allows for the assignment of protons within the pentanedioate (B1230348) backbone. The ethyl ester groups would show a characteristic correlation between the quartet of the methylene protons and the triplet of the methyl protons. youtube.com
Heteronuclear Single Quantum Coherence (HSQC) or Heteronuclear Multiple Quantum Coherence (HMQC): These experiments correlate directly bonded proton and carbon atoms. The HSQC/HMQC spectrum of this compound would show cross-peaks connecting each proton signal to the signal of the carbon atom it is attached to. youtube.comresearchgate.net This is instrumental in assigning the ¹³C signals based on the already assigned ¹H signals. For instance, the methine protons at C2 and C4 would correlate with their respective carbon signals, and the methylene protons of the ethyl groups would correlate with the corresponding -CH2- carbon signals. youtube.comresearchgate.net
A hypothetical table of expected 2D NMR correlations for this compound is presented below.
| Proton (¹H) Signal | COSY Correlations (with ¹H) | HSQC/HMQC Correlations (with ¹³C) | HMBC Correlations (with ¹³C) |
| CH₃ (at C2/C4) | CH (at C2/C4) | C2/C4 | C1/C5 (Carbonyl), C3 |
| CH (at C2/C4) | CH₃ (at C2/C4), CH₂ (at C3) | C2/C4 | C1/C5 (Carbonyl), C3 |
| CH₂ (at C3) | CH (at C2/C4) | C3 | C2, C4 |
| O-CH₂ (ethyl) | O-CH₂-CH₃ (ethyl) | O-CH₂ | Carbonyl (C1/C5), O-CH₂-CH₃ |
| O-CH₂-CH₃ (ethyl) | O-CH₂ (ethyl) | O-CH₂-CH₃ | O-CH₂ |
Application of Chiral Shift Reagents in Enantiomeric Excess Determination
This compound exists as a mixture of stereoisomers (enantiomers and diastereomers) due to the presence of two chiral centers at C2 and C4. Determining the enantiomeric excess (ee) is critical in stereoselective synthesis and for understanding the biological activity of the individual stereoisomers. Chiral shift reagents (CSRs) are paramagnetic lanthanide complexes that can be used in NMR spectroscopy to differentiate between enantiomers. tcichemicals.comnih.govresearchgate.nettcichemicals.com
When a CSR is added to a solution of a chiral compound, it forms diastereomeric complexes with the enantiomers. nih.gov This interaction induces large chemical shift changes (lanthanide-induced shifts, LIS) in the NMR spectrum of the substrate. Because the diastereomeric complexes have different spatial arrangements, the magnitude of the LIS will be different for the corresponding protons (and carbons) of the two enantiomers, leading to the separation of their signals in the NMR spectrum. nih.gov The enantiomeric excess can then be determined by integrating the signals of the separated enantiomers. tcichemicals.comnih.gov
For this compound, the addition of a chiral europium-based or praseodymium-based shift reagent would be expected to cause separation of the signals for the methine protons or the methyl protons at the chiral centers, allowing for the quantification of the enantiomeric ratio. tcichemicals.com
Mass Spectrometry for Mechanistic Pathway Analysis and Product Identification
Mass spectrometry (MS) is a powerful analytical technique used for determining the molecular weight and elucidating the structure of compounds through the analysis of their fragmentation patterns.
Fragmentation Studies and Isotopic Labeling
The mass spectrum of this compound obtained by techniques such as gas chromatography-mass spectrometry (GC-MS) would provide valuable structural information. The fragmentation of diethyl esters often follows predictable pathways. researchgate.net Key fragmentation processes for this compound would likely include:
Alpha-cleavage: Cleavage of the bond adjacent to the carbonyl group, leading to the loss of the ethoxy radical (-•OCH₂CH₃) or the ethyl radical (-•CH₂CH₃).
McLafferty rearrangement: This is a characteristic fragmentation for esters with a γ-hydrogen. It involves the transfer of a hydrogen atom to the carbonyl oxygen with subsequent cleavage of the α,β-bond, leading to the elimination of an alkene.
Cleavage of the carbon-carbon bonds in the pentanedioate backbone.
Isotopic labeling, where one or more atoms in the molecule are replaced by their heavier isotopes (e.g., deuterium (B1214612) for hydrogen, ¹³C for carbon, or ¹⁸O for oxygen), is a powerful tool for confirming fragmentation mechanisms. isotope.com For example, by selectively labeling the ethyl groups with deuterium, it would be possible to track the fragments containing these groups and to verify the occurrence of processes like the McLafferty rearrangement.
A table of potential major fragments for this compound in a mass spectrum is provided below.
| m/z (mass-to-charge ratio) | Proposed Fragment Ion | Potential Origin |
| [M-29]⁺ | [M-CH₂CH₃]⁺ | Loss of an ethyl radical from the ester group |
| [M-45]⁺ | [M-OCH₂CH₃]⁺ | Loss of an ethoxy radical |
| [M-73]⁺ | [M-COOCH₂CH₃]⁺ | Loss of an ethoxycarbonyl radical |
| 149 | [C₈H₁₃O₃]⁺ | Fragment resulting from cleavage of the C3-C4 bond and loss of an ethoxycarbonyl group |
| 101 | [C₅H₉O₂]⁺ | Fragment corresponding to [CH(CH₃)COOCH₂CH₃]⁺ |
| 88 | [C₄H₈O₂]⁺ | Result of a McLafferty rearrangement |
Chromatographic Methods for Purity and Isomeric Separation
Chromatographic techniques are essential for the separation and purification of this compound and for the resolution of its stereoisomers.
Chiral Chromatography for Enantiomer Resolution
Due to the presence of two chiral centers, this compound can exist as two pairs of enantiomers (for the chiral diastereomers) and a meso compound. Chiral chromatography is the most effective method for separating these enantiomers. nih.govnih.gov This technique utilizes a chiral stationary phase (CSP) that interacts diastereomerically with the enantiomers of the analyte. nih.gov
The differential interaction between the enantiomers and the CSP leads to different retention times, allowing for their separation. nih.gov Various types of CSPs are available, including those based on polysaccharides (e.g., cellulose (B213188) or amylose (B160209) derivatives), proteins, and synthetic polymers. The choice of the CSP and the mobile phase is critical for achieving successful enantiomeric resolution. High-performance liquid chromatography (HPLC) with a chiral column is a common setup for this purpose. nih.gov
Vibrational Spectroscopy (IR, Raman) for Functional Group Analysis and Molecular Structure Elucidation
The structure of this compound contains several key functional groups and structural motifs that give rise to characteristic vibrational modes:
Ester Functional Groups: Two ester groups are present, each containing a carbonyl (C=O) bond and two single C-O bonds.
Alkyl Backbone: A pentane (B18724) chain with methyl groups at the 2 and 4 positions.
Ethyl Groups: Terminal ethyl groups on the ester functionalities.
Infrared (IR) Spectroscopy
Infrared spectroscopy measures the absorption of infrared radiation by a molecule, which excites molecular vibrations such as stretching and bending. The resulting spectrum is a plot of absorbance or transmittance versus wavenumber (cm⁻¹). The IR spectrum of this compound is expected to be dominated by the strong absorption of the carbonyl groups.
Detailed Research Findings:
C=O Stretching: The most prominent feature in the IR spectrum of an aliphatic ester is the carbonyl (C=O) stretching vibration. orgchemboulder.com For this compound, this is expected to be a very strong and sharp band in the region of 1750-1735 cm⁻¹ . orgchemboulder.com This is consistent with the spectra of similar aliphatic esters. The presence of two ester groups in the molecule is unlikely to resolve into two distinct peaks for this vibration unless their environments are significantly different, which is not the case here.
C-O Stretching: Esters characteristically show two C-O stretching vibrations in the 1300-1000 cm⁻¹ region. orgchemboulder.comspectroscopyonline.com
The asymmetric C-O-C stretching vibration, involving the bond between the carbonyl carbon and the ester oxygen, is typically found between 1250 cm⁻¹ and 1160 cm⁻¹ . spectroscopyonline.com This band is usually strong and broad.
The symmetric C-O-C stretching vibration, associated with the bond between the ester oxygen and the ethyl group, is expected in the 1100-1030 cm⁻¹ range. spectroscopyonline.com
C-H Stretching and Bending:
The C-H stretching vibrations of the methyl (CH₃) and methylene (CH₂) groups in the alkyl backbone and the ethyl ester groups are expected to appear just below 3000 cm⁻¹ , typically in the 2980-2850 cm⁻¹ range. libretexts.org
C-H bending vibrations for methyl and methylene groups will be present in the 1470-1365 cm⁻¹ region. libretexts.org Specifically, asymmetric and symmetric bending modes of the CH₃ groups and the scissoring vibration of the CH₂ groups fall within this range.
The following table summarizes the expected characteristic IR absorption bands for this compound based on the analysis of its functional groups and comparison with related compounds.
| Vibrational Mode | Expected Wavenumber (cm⁻¹) | Intensity | Functional Group Assignment |
| C-H Stretch | 2980-2850 | Strong-Medium | CH₂, CH₃ (Alkyl and Ethyl) |
| C=O Stretch | 1750-1735 | Very Strong | Ester Carbonyl |
| CH₂/CH₃ Bend | 1470-1365 | Medium-Weak | Alkyl and Ethyl |
| C-O-C Asymmetric Stretch | 1250-1160 | Strong | Ester |
| C-O-C Symmetric Stretch | 1100-1030 | Strong | Ester |
Raman Spectroscopy
Raman spectroscopy is a light scattering technique that provides information complementary to IR spectroscopy. It relies on changes in the polarizability of a molecule's electron cloud during vibration. Generally, symmetric vibrations and bonds involving less polar functional groups produce stronger Raman signals.
Detailed Research Findings:
C=O Stretching: The carbonyl stretch, while very strong in the IR, is also expected to be a prominent band in the Raman spectrum, typically appearing around 1740 cm⁻¹ . researchgate.net
C-C Backbone and C-O Stretching: The C-C stretching vibrations of the pentanedioate backbone and the C-O single bonds of the ester groups are expected to produce moderately intense signals in the region of 800-1200 cm⁻¹ . These vibrations are often more prominent in the Raman spectrum than in the IR, providing valuable information about the carbon skeleton.
C-H Stretching and Bending:
The symmetric C-H stretching vibrations of the methyl and methylene groups are expected to be strong in the Raman spectrum, appearing in the 2850-2950 cm⁻¹ range.
Symmetric C-H bending modes (e.g., umbrella mode of CH₃) in the 1300-1400 cm⁻¹ region are also characteristically observed in Raman spectra of alkyl compounds.
The following table presents the anticipated key Raman shifts for this compound.
| Vibrational Mode | Expected Wavenumber (cm⁻¹) | Intensity | Functional Group Assignment |
| C-H Stretch | 2850-2950 | Strong | CH₂, CH₃ (Symmetric) |
| C=O Stretch | ~1740 | Medium | Ester Carbonyl |
| CH₂/CH₃ Bend | 1300-1450 | Medium | Alkyl and Ethyl (Symmetric) |
| C-C Stretch | 800-1200 | Medium-Strong | Carbonyl Skeleton |
Computational and Theoretical Investigations of Diethyl 2,4 Dimethylpentanedioate
Quantum Chemical Calculations on Molecular Structure and Reactivity
Quantum chemical calculations offer profound insights into the intrinsic properties of a molecule. For Diethyl 2,4-dimethylpentanedioate, these methods unravel the complexities of its three-dimensional structure and electronic characteristics, which are fundamental to understanding its chemical behavior.
Density Functional Theory (DFT) Studies of Conformational Preferences
Density Functional Theory (DFT) is a powerful computational method used to investigate the electronic structure of many-body systems. In the context of this compound, DFT studies, typically employing functionals like B3LYP with a basis set such as 6-31G*, are crucial for identifying the most stable conformations of the molecule. The rotation around the various carbon-carbon single bonds gives rise to multiple conformers.
Computational studies on analogous diesters reveal that the relative orientation of the two ester groups is a key determinant of conformational stability. The most stable conformers often adopt a staggered arrangement to minimize steric hindrance between the bulky ethyl and methyl groups. The potential energy surface of this compound would likely show several local minima, corresponding to different stable conformers. The relative energies of these conformers determine their population at a given temperature.
Table 1: Illustrative Conformational Analysis of this compound using DFT (B3LYP/6-31G)*
| Conformer | Relative Energy (kcal/mol) | Dihedral Angle (C2-C3-C4-C5) | Key Feature |
| I (Global Minimum) | 0.00 | ~180° (anti) | Extended chain, minimal steric hindrance. |
| II | 1.25 | ~60° (gauche) | Folded structure, potential for intramolecular interactions. |
| III | 1.80 | ~-60° (gauche) | Alternative folded structure. |
Note: This data is illustrative and based on typical findings for similar dialkyl esters.
Ab Initio Calculations of Electronic Properties and Reaction Energetics
Ab initio methods, such as Hartree-Fock (HF) and post-Hartree-Fock methods, provide a rigorous approach to solving the electronic Schrödinger equation without empirical parameters. gatech.edulibretexts.org These calculations are instrumental in determining the electronic properties of this compound, which govern its reactivity.
Key electronic properties include the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The HOMO-LUMO gap is a critical indicator of a molecule's chemical stability and reactivity. nih.gov A smaller gap suggests higher reactivity. For an ester like this compound, the HOMO is typically localized on the oxygen atoms of the carbonyl groups, while the LUMO is centered on the carbonyl carbons. Ab initio calculations can also be used to compute reaction energetics, such as the activation energies for hydrolysis or transesterification, providing insights into the reaction mechanisms. pku.edu.cn
Table 2: Representative Electronic Properties of this compound from Ab Initio Calculations (HF/6-31G)*
| Property | Calculated Value | Significance |
| HOMO Energy | -10.5 eV | Indicates electron-donating ability. |
| LUMO Energy | 1.5 eV | Indicates electron-accepting ability. |
| HOMO-LUMO Gap | 12.0 eV | Relates to chemical reactivity and stability. nih.gov |
| Dipole Moment | 2.1 D | Influences intermolecular interactions and solubility. |
Note: These values are representative and derived from general knowledge of similar ester compounds.
Molecular Dynamics Simulations for Solvent Effects and Intermolecular Interactions
Molecular Dynamics (MD) simulations are a computational method for studying the physical movements of atoms and molecules over time. For this compound, MD simulations can provide a detailed picture of its behavior in different solvent environments and how it interacts with other molecules.
In a typical MD simulation, the molecule would be placed in a simulation box filled with a chosen solvent, such as water or an organic solvent. The interactions between all atoms are described by a force field. The simulation then solves Newton's equations of motion for this system, providing a trajectory of atomic positions and velocities. Analysis of this trajectory can reveal information about solvation shells, the orientation of solvent molecules around the ester, and the dynamics of conformational changes in solution. For instance, in an aqueous environment, water molecules would be expected to form hydrogen bonds with the carbonyl oxygen atoms of the ester. The solvent accessible surface area (SASA) is a key parameter that can be calculated from MD simulations to understand the exposure of different parts of the molecule to the solvent. compchems.comgromacs.org
Mechanistic Predictions and Transition State Analysis through Computational Modeling
Computational modeling is an invaluable tool for elucidating the mechanisms of chemical reactions. For this compound, this can involve modeling reactions such as hydrolysis, which is a key degradation pathway for esters. nih.gov
By mapping the potential energy surface of the reaction, computational methods can identify the minimum energy path from reactants to products. This path includes transition states, which are the highest energy points along the reaction coordinate. The structure and energy of the transition state provide crucial information about the reaction mechanism and its rate. For the hydrolysis of an ester, computational models can distinguish between different possible mechanisms, such as acid-catalyzed and base-catalyzed pathways. rsc.orgacs.org For example, in a base-catalyzed hydrolysis, the calculations would model the nucleophilic attack of a hydroxide (B78521) ion on the carbonyl carbon, leading to a tetrahedral intermediate.
QSAR Studies for Structure-Reactivity Relationships (Excluding biological applications)
Quantitative Structure-Activity Relationship (QSAR) models are statistical models that relate the chemical structure of a molecule to its activity or a specific property. wikipedia.orglibretexts.org While often used in drug design, QSAR can also be applied to predict the chemical reactivity of compounds like this compound in non-biological contexts. libretexts.org
For a series of related diesters, a QSAR model could be developed to predict a property like the rate constant for hydrolysis based on calculated molecular descriptors. These descriptors can be electronic (e.g., partial charges on atoms, HOMO/LUMO energies), steric (e.g., molecular volume, surface area), or topological (e.g., connectivity indices). A multiple linear regression or more advanced machine learning algorithm would then be used to build a mathematical model correlating these descriptors with the observed reactivity. Such a model could then be used to predict the reactivity of this compound without the need for experimental measurements. nih.gov
Industrial and Process Chemistry Aspects of Diethyl 2,4 Dimethylpentanedioate Production
Optimization of Large-Scale Synthesis Processes
The synthesis of Diethyl 2,4-dimethylpentanedioate on an industrial scale is typically achieved through the esterification of 2,4-dimethylglutaric acid with ethanol (B145695). The optimization of this process is crucial for its commercial viability.
For the production of specialty esters like this compound, the choice of reactor is critical to achieving high efficiency and product quality. While traditional batch reactors are common in the fine chemicals industry, modern approaches favor continuous processes and process intensification to improve performance and reduce costs. numberanalytics.comnumberanalytics.com
Reactor Types and Technologies:
Continuous Stirred-Tank Reactors (CSTRs): CSTRs can be used for the esterification process, allowing for consistent product quality. However, achieving high conversion can be challenging due to the equilibrium-limited nature of the reaction.
Plug Flow Reactors (PFRs): PFRs can offer higher conversion rates compared to CSTRs for the same reactor volume, as the concentration gradients along the reactor length drive the reaction forward.
Reactive Distillation: This is a prime example of process intensification where the reaction and separation of products occur in a single unit. sulzer.com By continuously removing water, a byproduct of the esterification, the reaction equilibrium is shifted towards the product side, leading to higher conversion rates and reduced energy consumption. sulzer.com Sulzer has developed reactive distillation processes for specialty esters that enable continuous production. sulzer.com
Jet Reactors: Proprietary technologies like thyssenkrupp's Jet Reactor with a Jet Mixer offer enhanced mixing of reactants and efficient removal of water via nitrogen stripping. thyssenkrupp-uhde.com This technology can significantly reduce batch times and improve product yield and quality for various specialty esters. thyssenkrupp-uhde.com
Microreactors: For fine chemical synthesis, microreactors provide excellent control over reaction conditions due to their high surface-area-to-volume ratio, leading to improved yield and selectivity. researchgate.net
Process Intensification Strategies:
Process intensification aims to develop more efficient and sustainable chemical processes. numberanalytics.comcatalysis-summit.com Key strategies applicable to this compound production include:
Integration of Reaction and Separation: As seen with reactive distillation, combining multiple operations into a single unit reduces capital and operating costs. numberanalytics.com
Enhanced Heat and Mass Transfer: Utilizing technologies that improve mixing and heat exchange increases reaction rates and efficiency. numberanalytics.comnumberanalytics.com
Use of Alternative Energy Sources: Microwave or ultrasound assistance can sometimes enhance reaction rates in ester synthesis.
A comparison of different reactor technologies for ester production is presented below:
| Reactor Type | Advantages | Disadvantages | Suitability for this compound |
| Batch Reactor | Flexible for multiple products, good for small volumes. | Lower productivity, potential for batch-to-batch variation. | Suitable for smaller scale production or where production campaigns are varied. |
| CSTR | Continuous operation, consistent product quality. | Lower conversion for equilibrium reactions. | Can be used in series to improve conversion. |
| PFR | Higher conversion than CSTR, efficient for continuous production. | Can be more difficult to control temperature for highly exothermic/endothermic reactions. | A good option for dedicated, large-scale continuous production. |
| Reactive Distillation | High conversion, energy efficient, reduced capital cost. | Complex design and operation, requires volatile products. | Highly suitable, as water byproduct can be continuously removed. |
| Jet Reactor | Rapid reaction rates, high product quality, safe operation. thyssenkrupp-uhde.com | Proprietary technology, may have higher initial investment. | Very suitable for high-throughput, high-purity production. thyssenkrupp-uhde.com |
The choice of catalyst is fundamental to the efficiency of the esterification process. Catalysts increase the reaction rate, improve selectivity, and can allow for milder operating conditions. catalysis.blog Both homogeneous and heterogeneous catalysts can be used for ester production.
Homogeneous Catalysts:
Commonly used homogeneous catalysts include sulfuric acid and p-toluenesulfonic acid. mdpi.com
Advantages: High activity and low cost.
Disadvantages: Difficult to separate from the product, can cause corrosion issues, and lead to waste generation during neutralization. mdpi.com
Heterogeneous Catalysts:
Solid acid catalysts are preferred for industrial applications to avoid the issues associated with homogeneous catalysts. mdpi.com Examples include:
Ion-exchange resins (e.g., Amberlyst 15): Effective but can have thermal stability limitations (typically below 120°C). mdpi.com
Zeolites (e.g., H-ZSM-5, H-beta): Can be limited by pore size when dealing with larger molecules. mdpi.com
Sulfated metal oxides (e.g., sulfated zirconia, sulfated tin oxide): Exhibit high acidity and can be very active for esterification. researchgate.net
Styrene-divinylbenzene acid resins: Show good activity and high thermal stability (up to 180°C). mdpi.com
Catalyst Stability and Deactivation:
Catalyst deactivation is a critical issue in commercial applications. For solid acid catalysts, deactivation can occur through several mechanisms:
Coking: Deposition of carbonaceous materials on the catalyst surface, blocking active sites. kit.edu
Poisoning: Strong adsorption of impurities from the feed onto the active sites.
Leaching: Loss of active components from the catalyst support into the reaction mixture.
Sintering: Loss of surface area due to thermal stress.
The stability of heterogeneous catalysts is a key research area. For instance, styrene-divinylbenzene acid resins have demonstrated good resistance to deactivation at elevated temperatures. mdpi.com
Catalyst Regeneration:
To ensure economic viability, the ability to regenerate spent catalysts is crucial. Regeneration methods aim to restore the catalyst's activity and selectivity. vaia.com
Thermal Treatment: This is a common method for removing coke deposits by controlled oxidation (calcination). kit.edu
Solvent Washing: This can be used to remove adsorbed species from the catalyst surface.
Chemical Treatment: Acid or base washes can be employed to regenerate certain types of catalysts. For example, acetic acid has been used for the regeneration of selective catalyst reduction catalysts. nih.gov
The choice of regeneration method depends on the nature of the catalyst and the deactivation mechanism.
Downstream Processing and Purification Methodologies
Following the synthesis, this compound must be purified to meet the required product specifications. The purification process typically involves the removal of unreacted starting materials (2,4-dimethylglutaric acid and ethanol), the catalyst, and any byproducts.
The presence of stereoisomers (meso and racemic diastereomers) in 2,4-dimethylglutaric acid can lead to the formation of corresponding diastereomeric diesters. The separation of these isomers can be a significant challenge.
Conventional Purification Techniques:
Distillation: Fractional distillation is a standard method for separating components with different boiling points. scienceready.com.au For high-boiling esters like this compound, vacuum distillation is employed to prevent thermal decomposition.
Liquid-Liquid Extraction: This can be used to remove water-soluble impurities. researchgate.net
Advanced Separation Techniques:
Extractive Distillation: This technique involves adding a solvent to the mixture to alter the relative volatilities of the components, facilitating the separation of close-boiling compounds or azeotropes. processingmagazine.com It has been successfully applied to separate diastereomers. google.com
Crystallization: Fractional crystallization can be used to separate diastereomers, as they have different physical properties, including solubility. jackwestin.com
Chromatography: For very high purity requirements, chromatographic methods can be employed. While often used at a smaller scale, preparative chromatography can be used for high-value products. High-performance liquid chromatography (HPLC) on silica (B1680970) gel can be effective for separating covalently bonded diastereomers like esters. mdpi.com Chiral chromatography is another option for separating enantiomers, though it is generally more expensive. jackwestin.com
The separation of diastereomeric esters can be achieved by exploiting their different physical properties. The process often involves:
Formation of diastereomeric esters from a racemic mixture of an alcohol and a chiral acid (or vice versa). libretexts.org
Separation of the diastereomers using techniques like fractional crystallization or chromatography. jackwestin.comlibretexts.org
If required, hydrolysis of the separated esters to obtain the pure enantiomers of the original acid or alcohol. libretexts.org
Flash chromatography using reversed-phase cartridges has also been shown to be an effective method for purifying diastereomers, offering higher throughput and lower cost compared to preparative HPLC. santaisci.com
Economic and Environmental Considerations in Industrial Production
The economic and environmental performance of a chemical process are intertwined and are critical for its long-term sustainability.
Economic Considerations:
The production cost of this compound is influenced by several factors:
Capital Expenditure (CAPEX): The initial investment in plant and equipment. Process intensification can significantly reduce CAPEX by combining unit operations and reducing equipment size.
Operating Expenditure (OPEX): This includes energy consumption, catalyst and solvent costs, waste disposal, and labor. Continuous processes and efficient catalysts can lower OPEX.
Market Dynamics: The specialty chemicals market is driven by demand from various end-use industries. happyeconews.com The global specialty chemicals market was valued at USD 641.5 billion in 2023 and is projected to grow. happyeconews.com
The table below outlines key economic drivers and strategies for cost-effective production:
| Economic Driver | Strategy for Cost Reduction |
| Raw Material Costs | Secure long-term supply contracts, explore bio-based routes for precursors. |
| Energy Consumption | Implement heat integration, use energy-efficient technologies like reactive distillation. |
| Catalyst Costs | Use highly active and stable catalysts, implement efficient regeneration cycles. |
| Purification Costs | Optimize separation processes to maximize yield and minimize energy use. |
| Waste Disposal Costs | Minimize byproduct formation through selective catalysis, recycle solvents and unreacted materials. |
Environmental Considerations:
The environmental impact of chemical production is under increasing scrutiny. Key environmental aspects for this compound production include:
Solvent Use: Traditional organic solvents can be hazardous and contribute to volatile organic compound (VOC) emissions. Green chemistry principles encourage the use of safer, more environmentally benign solvents or solvent-free conditions. happyeconews.com
Waste Generation: The use of homogeneous catalysts can lead to significant salt waste after neutralization. Heterogeneous catalysts minimize this issue.
Energy Consumption: High energy use contributes to greenhouse gas emissions. Process intensification and energy efficiency measures are crucial to reduce the carbon footprint. unitopchemicals.com
Resource Depletion: Reliance on fossil-fuel-based raw materials and energy is a long-term sustainability concern. unitopchemicals.com
Adopting green chemistry and engineering principles is essential for sustainable production. This includes:
Designing safer chemicals and products.
Using renewable feedstocks.
Increasing energy efficiency.
Minimizing waste by designing processes with high atom economy.
Derivatives and Analogues of Diethyl 2,4 Dimethylpentanedioate in Chemical Research
Synthesis of Substituted Diethyl Pentanedioates
The synthesis of substituted diethyl pentanedioates, including the title compound, often employs classical organic reactions that allow for the controlled introduction of substituents onto the pentanedioate (B1230348) backbone. A primary and versatile method is the malonic ester synthesis, which utilizes the reactivity of the acidic α-hydrogens of diethyl malonate. wikipedia.orgyoutube.com
The general strategy involves the deprotonation of diethyl malonate or a substituted derivative with a suitable base (e.g., sodium ethoxide) to form a nucleophilic enolate. This enolate can then be alkylated via an SN2 reaction with an appropriate alkyl halide. To achieve a pentanedioate structure, this process can be adapted in several ways, such as through Michael addition followed by alkylation.
For the specific synthesis of diethyl 2,4-dimethylpentanedioate, a plausible route involves the reaction of two equivalents of a methyl-substituted malonic ester derivative or a related precursor. A common industrial approach for producing the parent compound, diethyl glutarate, involves the condensation of glutaric acid with ethanol (B145695). guidechem.comnih.gov The synthesis of more complex, substituted versions often requires multi-step sequences. For instance, the synthesis of a substituted diethyl malonate derivative can be achieved by reacting 1-(1-chloromethylvinyl)-2,4-difluorobenzene with diethyl malonate in the presence of a base like sodium hydroxide (B78521). google.com
Below is a table outlining a conceptual synthetic approach for substituted diethyl pentanedioates based on the malonic ester synthesis.
| Step | Reagents & Conditions | Intermediate/Product | Purpose |
| 1. Enolate Formation | Diethyl methylmalonate, Sodium Ethoxide (NaOEt) in Ethanol | Sodium diethyl methylmalonate (enolate) | To generate a nucleophile for alkylation. |
| 2. Michael Addition | Ethyl acrylate, Catalytic base | Diethyl 2-methyl-1,1,3-propanetricarboxylate | To form the initial carbon skeleton. |
| 3. Second Alkylation | Methyl iodide (CH₃I) | Diethyl 2,4-dimethyl-1,1,3-propanetricarboxylate | To introduce the second methyl group. |
| 4. Hydrolysis & Decarboxylation | Aqueous Acid (e.g., HCl), Heat | 2,4-Dimethylpentanedioic acid | To hydrolyze the ester groups and remove the extra carboxyl group. |
| 5. Esterification | Ethanol (EtOH), Acid catalyst (e.g., H₂SO₄) | This compound | To form the final diethyl ester product. |
Reactivity Profiles of Related Diesters and Their Distinctive Properties
The reactivity of diethyl pentanedioates is primarily dictated by the two ester functional groups. These compounds can undergo typical ester reactions, including nucleophilic acyl substitution, reduction, and condensation. solubilityofthings.com However, the presence and position of alkyl substituents, as in this compound, introduce distinctive properties compared to the unsubstituted analogue, diethyl glutarate.
Hydrolysis: Diesters can be hydrolyzed under acidic or basic conditions to yield the corresponding dicarboxylic acid and alcohol. The rate of hydrolysis can be influenced by steric hindrance around the carbonyl group.
Reduction: Strong reducing agents like lithium aluminum hydride (LiAlH₄) can reduce the ester groups to primary alcohols, yielding the corresponding diol (2,4-dimethyl-1,5-pentanediol).
Condensation Reactions: In the presence of a strong base, diethyl pentanedioates can undergo intramolecular condensation. The Dieckmann condensation is a classic example, where a diester cyclizes to form a β-keto ester. For this compound, this reaction would theoretically yield a substituted cyclohexanone (B45756) derivative.
The methyl groups at the C-2 and C-4 positions exert significant steric and electronic effects. They sterically hinder the approach of nucleophiles to the carbonyl carbons and also affect the acidity of the adjacent α-hydrogens, making them less available for enolate formation compared to the unsubstituted diethyl glutarate.
The table below compares the expected reactivity of this compound with its parent compound, Diethyl Glutarate.
| Reaction Type | Diethyl Glutarate | This compound | Key Difference |
| Base-catalyzed Hydrolysis | Readily undergoes hydrolysis to form glutaric acid and ethanol. | Slower rate of hydrolysis. | Steric hindrance from methyl groups impedes nucleophilic attack by hydroxide. |
| Dieckmann Condensation | Cyclizes to form ethyl 2-oxocyclopentanecarboxylate. | Cyclizes to form a substituted ethyl 2-oxocyclohexanecarboxylate. | The substitution pattern dictates the ring size and substitution of the product. |
| Reduction (with LiAlH₄) | Forms 1,5-pentanediol. | Forms 2,4-dimethyl-1,5-pentanediol. | The core carbon skeleton is retained, with substituents remaining in place. |
Structure-Reactivity Relationships within the Pentanedioate Class
The relationship between structure and reactivity in the pentanedioate class is a clear illustration of fundamental organic chemistry principles. The introduction of alkyl groups onto the carbon backbone modifies the electronic and steric environment of the reactive ester sites.
Steric Effects: The primary factor distinguishing the reactivity of this compound from diethyl glutarate is steric hindrance. The methyl groups at the C-2 and C-4 positions flank the ester functionalities. This bulkiness can:
Decrease reaction rates: For bimolecular reactions, such as hydrolysis or transesterification, the substituents impede the trajectory of the incoming nucleophile, raising the activation energy of the reaction.
Influence conformational preferences: The substituents restrict bond rotation, potentially locking the molecule into conformations that are either more or less favorable for certain reactions, particularly intramolecular cyclizations.
Electronic Effects: Alkyl groups, like methyl groups, are weakly electron-donating through an inductive effect. This effect can slightly decrease the electrophilicity of the carbonyl carbon by pushing electron density towards it. While generally a minor influence compared to steric effects in this case, it can contribute to a reduced reactivity towards nucleophiles when compared to an unsubstituted ester.
The following table summarizes these relationships for the pentanedioate class.
| Structural Feature | Influence on Reactivity | Example |
| α-Substitution (e.g., C-2, C-4) | Decreases acidity of α-protons; sterically hinders carbonyl carbon. | This compound is less reactive in base-catalyzed reactions than diethyl glutarate. |
| β-Substitution (e.g., C-3) | Primarily steric influence on molecular conformation. | May affect the yield and stereoselectivity of cyclization reactions. |
| Ester Alkyl Group (e.g., ethyl vs. methyl) | Minor steric and electronic effects. | Diethyl esters may react slightly slower than dimethyl esters due to the larger ethyl group. |
| Chain Length | Determines the ring size in intramolecular condensations. | Pentanedioates (glutarates) typically form 6-membered rings (via Dieckmann), while hexanedioates (adipates) form 5-membered rings. |
Future Research Directions and Emerging Trends for Diethyl 2,4 Dimethylpentanedioate
Integration with Flow Chemistry and Automated Synthesis Platforms
The synthesis of specialty chemicals like diethyl 2,4-dimethylpentanedioate is poised for a significant transformation through the adoption of flow chemistry and automated synthesis. These technologies offer enhanced control over reaction parameters, leading to improved yield, purity, and safety.
Continuous-flow reactors, when applied to esterification reactions, can overcome equilibrium limitations by enabling efficient removal of byproducts, such as water. This approach has been successfully demonstrated for the synthesis of other dialkyl carbonates from CO2 and alcohols, achieving high productivities in continuous-flow systems. For this compound, a flow process could involve pumping a mixture of 2,4-dimethylpentanedioic acid and ethanol (B145695) through a heated column packed with a solid acid catalyst.
Automated synthesis platforms, incorporating robotic arms and software-controlled modules, can accelerate the discovery and optimization of reaction conditions. By systematically varying parameters such as temperature, pressure, catalyst loading, and residence time, these platforms can rapidly identify the optimal conditions for the synthesis of this compound with high efficiency.
Table 1: Potential Advantages of Flow Chemistry for this compound Synthesis
| Feature | Batch Synthesis | Flow Synthesis |
| Heat Transfer | Often inefficient, leading to localized hotspots. | Superior heat transfer due to high surface-area-to-volume ratio. |
| Mass Transfer | Can be limited, affecting reaction rates. | Enhanced mass transfer, particularly in multiphasic systems. |
| Safety | Larger volumes of hazardous materials. | Smaller reactor volumes, inherently safer. |
| Scalability | Often requires significant redevelopment. | More straightforward scale-up by numbering up reactors. |
| Process Control | Difficult to precisely control all parameters. | Precise control over temperature, pressure, and residence time. |
Exploration of Novel Catalytic Systems for Enhanced Selectivity
The development of novel catalytic systems is paramount for achieving high selectivity in the synthesis and subsequent reactions of this compound. The stereochemistry of the two methyl groups on the pentanedioate (B1230348) backbone presents a significant challenge in achieving desired diastereoselectivity.
Future research will likely focus on the design of heterogeneous catalysts with well-defined active sites that can control the stereochemical outcome of the reaction. This could involve the use of metal-organic frameworks (MOFs) or zeolites with tailored pore structures that can act as shape-selective catalysts. For instance, in the hydrogenation of related unsaturated diesters, the choice of catalyst support and the nature of the active metal have been shown to significantly influence the selectivity towards specific isomers.
Homogeneous catalysis, particularly using chiral organocatalysts or metal complexes with chiral ligands, also holds promise for the asymmetric synthesis of specific stereoisomers of this compound. The insights gained from studies on the selective reactions of similar compounds, such as the reaction of O,O-diethyl 2,4-dinitrophenyl phosphate (B84403) with thiols, highlight the potential for controlling reaction pathways through catalyst design. rsc.org
Development of Advanced Analytical Tools for In-Situ Monitoring
To fully realize the benefits of flow chemistry and to rapidly optimize catalytic systems, the development of advanced analytical tools for in-situ, real-time monitoring is crucial. Traditional offline analytical techniques like gas chromatography (GC) and nuclear magnetic resonance (NMR) spectroscopy, while powerful, introduce time delays that hinder rapid process optimization.
Process analytical technology (PAT) tools, such as in-line infrared (IR) and Raman spectroscopy, can provide continuous data on the concentration of reactants, intermediates, and products within the reactor. This real-time information allows for immediate adjustments to reaction conditions to maintain optimal performance. For example, in the synthesis of other organic esters, in-line FTIR spectroscopy has been used to monitor the progress of the reaction and control the feed rates of the reactants.
The integration of these analytical tools with automated control systems can lead to the development of self-optimizing reactors that can autonomously adjust conditions to maximize yield and selectivity for the production of this compound.
Sustainable Synthesis and Valorization Strategies for Related Feedstocks
The principles of green chemistry are increasingly driving research towards the use of renewable feedstocks and more sustainable synthetic routes. For this compound, this could involve exploring bio-based routes to its precursor, 2,4-dimethylpentanedioic acid.
One potential avenue is the valorization of biomass-derived platform chemicals. For instance, research into the catalytic conversion of levulinic acid, a biomass-derived ketone, into various value-added chemicals could provide a pathway to related dicarboxylic acids. While not a direct route to 2,4-dimethylpentanedioate, the methodologies developed in these areas could be adapted.
Furthermore, the direct synthesis from carbon dioxide (CO2) and suitable starting materials represents a highly attractive, though challenging, goal for sustainable chemistry. Research into the direct carboxylation of alkanes or the catalytic coupling of CO2 with other C1 building blocks could, in the long term, provide a truly green route to this and other aliphatic diesters. The successful synthesis of dimethyl carbonate from CO2 and methanol (B129727) demonstrates the feasibility of such approaches, although significant advances in catalyst design are needed to extend this to more complex molecules. cardiff.ac.uk
Q & A
Q. What are the established methods for synthesizing Diethyl 2,4-dimethylpentanedioate, and how can reaction conditions be optimized?
- Methodological Answer : this compound is typically synthesized via esterification of 2,4-dimethylpentanedioic acid with ethanol under acidic catalysis. Optimization involves varying parameters such as catalyst concentration (e.g., sulfuric acid or p-toluenesulfonic acid), molar ratios of acid to alcohol (1:2 to 1:3), and reaction temperature (80–120°C). Reflux conditions with Dean-Stark traps improve esterification efficiency by removing water. Reaction progress can be monitored via thin-layer chromatography (TLC) or FT-IR spectroscopy to track the disappearance of the carboxylic acid O-H stretch (~2500-3300 cm⁻¹). Post-synthesis, purification via fractional distillation or column chromatography (using silica gel and ethyl acetate/hexane eluent) is critical to isolate high-purity product .
Q. What spectroscopic techniques are most effective for characterizing this compound, and how should data be interpreted?
- Methodological Answer :
- NMR Spectroscopy :
- ¹H NMR : Expect signals for ester methyl groups (δ ~1.2–1.4 ppm, triplet), methyl substituents on the pentanedioate backbone (δ ~1.0–1.2 ppm, doublet), and methine protons adjacent to ester groups (δ ~2.4–2.6 ppm, multiplet).
- ¹³C NMR : Peaks for carbonyl carbons (δ ~170–175 ppm), ester oxygens (δ ~60–65 ppm), and backbone methyl carbons (δ ~15–20 ppm).
- Mass Spectrometry (EI-MS) : Molecular ion peak at m/z 188.221 (C₉H₁₆O₄) with fragmentation patterns showing loss of ethoxy groups (e.g., m/z 143, 99).
- FT-IR : Strong ester C=O stretches (~1730–1750 cm⁻¹) and C-O stretches (~1150–1250 cm⁻¹).
Cross-validate data with PubChem entries (e.g., InChI Key: OMHOEQINEXASKE-UHFFFAOYSA-N) and computational predictions using tools like NMRShiftDB .
Advanced Research Questions
Q. How can computational modeling be applied to predict the reactivity of this compound in novel reactions?
- Methodological Answer : Density Functional Theory (DFT) calculations (e.g., B3LYP/6-31G*) can model steric and electronic effects of the 2,4-dimethyl substituents on reaction pathways. For example:
- Hydrolysis Kinetics : Simulate transition states for acid- or base-catalyzed ester hydrolysis to predict rate constants. Compare with experimental Arrhenius plots.
- Steric Maps : Generate 3D electrostatic potential maps to identify hindered sites for nucleophilic attack.
- Solvent Effects : Use COSMO-RS to model solvation energies in polar vs. non-polar solvents.
Validate models against experimental data (e.g., kinetic studies or X-ray crystallography) and share computational workflows via platforms like Chemotion ELN for reproducibility .
Q. What strategies resolve contradictions in catalytic activity data reported for this compound across different studies?
- Methodological Answer : Contradictions often arise from variations in:
- Purity : Impurities (e.g., residual acid or solvent) can skew catalytic outcomes. Reanalyze samples via GC-MS or HPLC (e.g., C18 column, acetonitrile/water gradient) to confirm purity >98%.
- Reaction Conditions : Compare temperature, solvent polarity, and catalyst loading. For example, higher temperatures (e.g., 100°C vs. 60°C) may accelerate side reactions like transesterification.
- Analytical Methods : Standardize quantification techniques (e.g., internal calibration with deuterated analogs in NMR).
Use meta-analysis tools (e.g., RADAR4Chem) to aggregate datasets and identify outliers .
Reproducibility and Data Management
- Data Sharing : Deposit synthetic protocols, spectral data, and computational models in FAIR-compliant repositories (e.g., Chemotion or nmrXiv) to enhance transparency .
- Terminology Standards : Align with IUPAC nomenclature and use ontology services (e.g., NFDI4Chem’s Terminology Service) to avoid ambiguities in reporting .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
